

Overcoming steric hindrance in reactions of 2,4,4-trisubstituted oxazolines

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B1297042

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Technical Support Center: Reactions of 2,4,4-Trisubstituted Oxazolines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with steric hindrance in reactions involving 2,4,4-trisubstituted oxazolines.

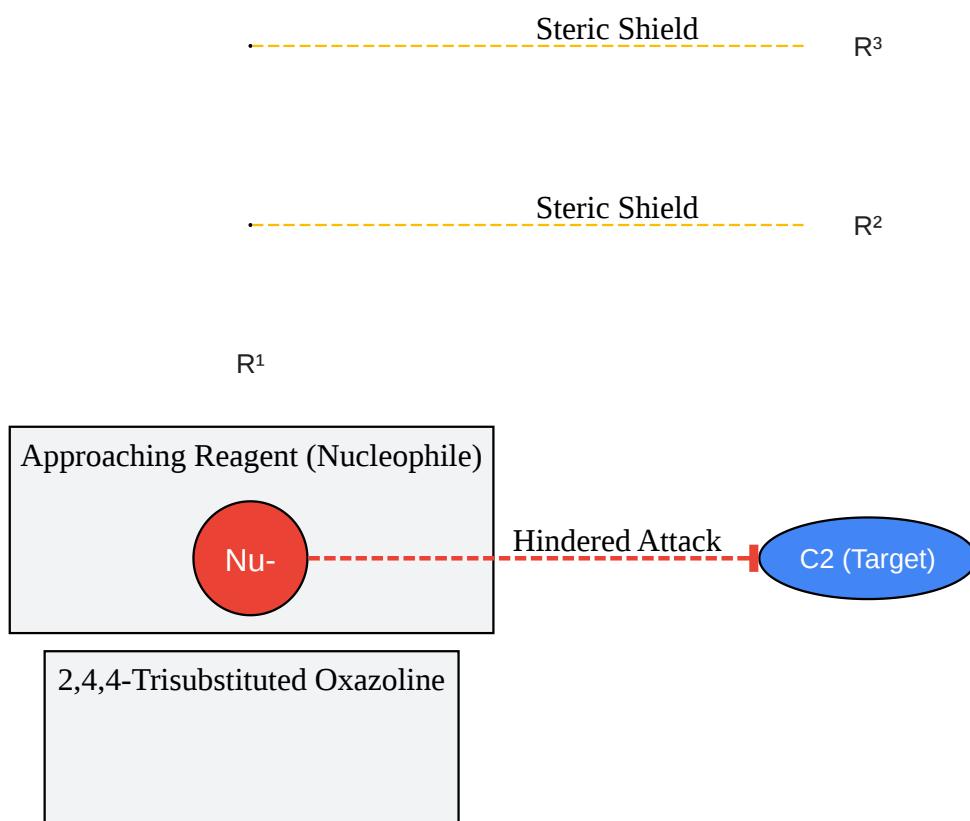
Frequently Asked Questions (FAQs)

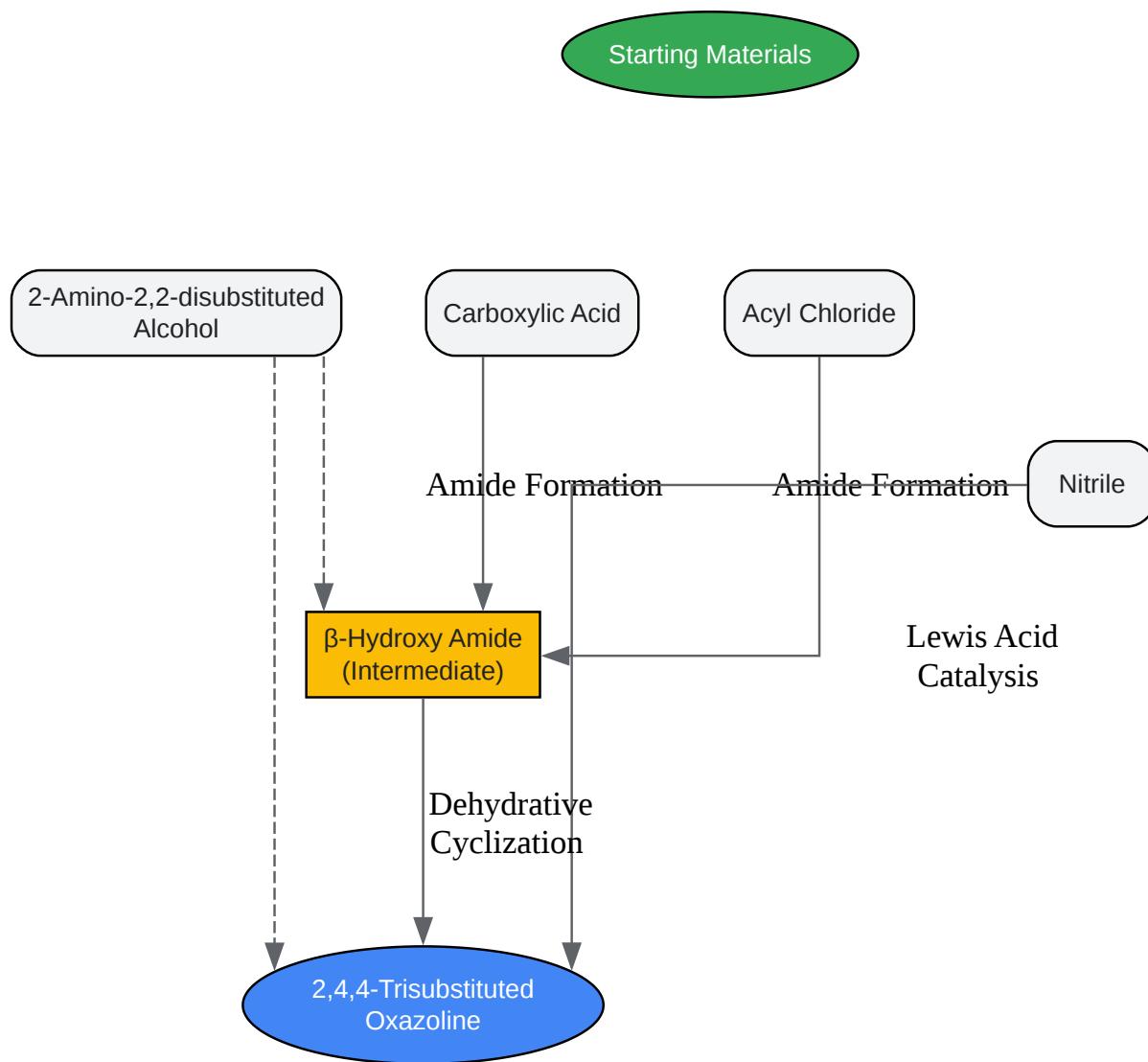
Q1: Why is steric hindrance a significant issue in reactions of 2,4,4-trisubstituted oxazolines?

A: The core issue lies in the substitution pattern of the oxazoline ring. The two substituents at the C4 position create a bulky steric shield around the molecule. This "gem-disubstitution" effect significantly restricts access to the key reactive centers:

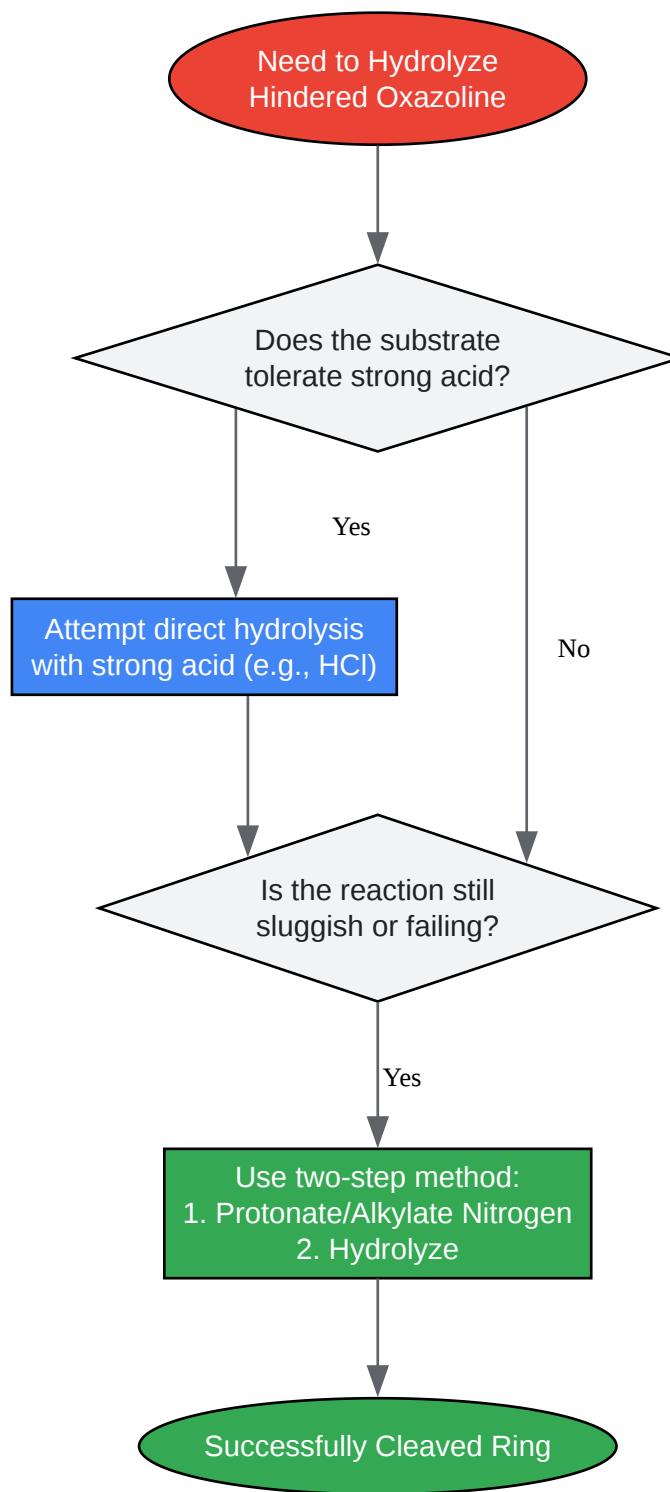
- The C2 Position: For nucleophilic additions or functionalization, the bulky groups at C4 hinder the approach of reagents to the C2 carbon.
- The C5 Position and Nitrogen Atom: During cyclization reactions to form the ring, bulky substituents can impede the necessary bond rotations and intramolecular attacks. In polymerization reactions, this steric bulk can affect the rate of monomer consumption^[1].

This steric congestion can lead to lower reaction rates, reduced yields, and in some cases, complete inhibition of the desired transformation. Overcoming this requires carefully selected reagents, catalysts, and reaction conditions.









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References

- 1. pubs.acs.org [pubs.acs.org]
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